Home > Products > Screening Compounds P114117 > SIRT7 inhibitor 97491
SIRT7 inhibitor 97491 -

SIRT7 inhibitor 97491

Catalog Number: EVT-2513559
CAS Number:
Molecular Formula: C15H12ClN3O
Molecular Weight: 285.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

SIRT7 inhibitor 97491 falls under the category of enzyme inhibitors, specifically targeting the deacetylase activity of SIRT7. The compound was identified through a systematic screening process aimed at discovering new inhibitors that could modulate SIRT7 activity and subsequently influence cancer cell behavior. The initial studies demonstrating its effects were published in 2018 and have since been supported by further research highlighting its potential therapeutic applications in oncology .

Molecular Structure Analysis

The molecular structure of SIRT7 inhibitor 97491 has been characterized through computational modeling techniques. The compound features specific functional groups that facilitate its interaction with the active site of SIRT7. Key components include:

  • A 5-hydroxy-4H-thioxen-4-one group, which plays a critical role in binding.
  • A terminal carboxyl group, enhancing interactions through hydrogen bonding.

These structural features contribute to the inhibitor's ability to effectively disrupt the deacetylase activity of SIRT7, which is essential for its anticancer effects .

Chemical Reactions Analysis

SIRT7 inhibitor 97491 primarily participates in competitive inhibition reactions against SIRT7, where it competes with natural substrates for binding to the enzyme's active site. This inhibition leads to a decrease in deacetylation of histone proteins and other substrates like p53, resulting in altered cellular signaling pathways that promote apoptosis in cancer cells. The exact reaction mechanisms have yet to be fully elucidated but involve modulation of acetylation states that affect gene expression and cell survival pathways .

Mechanism of Action

The mechanism of action for SIRT7 inhibitor 97491 involves several key processes:

  1. Inhibition of Deacetylation: By inhibiting SIRT7, 97491 prevents the deacetylation of histone H3 at lysine 18 and p53 at lysine 382.
  2. Stabilization of p53: The inhibition leads to increased acetylation of p53, which enhances its stability and transcriptional activity as a tumor suppressor.
  3. Induction of Apoptosis: The resultant accumulation of acetylated p53 promotes apoptotic pathways through the upregulation of caspase-related proteins, ultimately inhibiting cancer cell growth both in vitro and in vivo .
Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point, solubility, and molecular weight have not been extensively documented for SIRT7 inhibitor 97491, its classification as an organic compound suggests it possesses typical characteristics associated with small molecule inhibitors:

  • Molecular Weight: Approximately 300-400 g/mol (exact value may vary).
  • Solubility: Likely soluble in organic solvents; further studies would be needed to determine aqueous solubility.

These properties are crucial for determining bioavailability and pharmacokinetic profiles during drug development .

Applications

SIRT7 inhibitor 97491 holds significant promise for various scientific applications:

  • Cancer Therapy: Its primary application lies in oncology, where it can be used to enhance the efficacy of existing treatments by targeting SIRT7-mediated pathways.
  • Research Tool: As a specific inhibitor, it serves as a valuable tool for studying the biological functions of SIRT7 and its role in cellular processes such as apoptosis and stress response.
  • Drug Development: The insights gained from studies involving this compound may lead to the development of new therapeutic strategies targeting sirtuins in various diseases beyond cancer .
Introduction to SIRT7 as a Therapeutic Target in Oncology

Role of SIRT7 in Tumorigenesis and Cancer Progression

Sirtuin 7 (Sirtuin 7) is a NAD⁺-dependent deacetylase/desuccinylase overexpressed in diverse malignancies, where it drives oncogenic transformation and metastatic progression. Its enzymatic activity promotes cancer cell survival by deacetylating key substrates: Histone H3 at lysine 18 (H3K18Ac) and the tumor suppressor p53. Deacetylation of H3K18Ac by Sirtuin 7 facilitates chromatin condensation and transcriptional silencing of tumor suppressor genes, thereby maintaining the malignant phenotype [1] [4]. In endometrial carcinoma, Sirtuin 7 upregulation correlates with advanced disease stages and lymph node metastasis, while in prostate cancer, elevated Sirtuin 7 expression associates with androgen receptor signaling activation and epithelial-mesenchymal transition [2] [5]. Mechanistically, Sirtuin 7 stabilizes oncogenic pathways by degrading tumor suppressors; for example, it deacetylates phosphatase and tensin homolog deleted on chromosome ten (PTEN) at lysine 260, accelerating its ubiquitin-mediated degradation and consequently activating phosphoinositide 3-kinase-protein kinase B-mammalian target of rapamycin signaling [2]. Similarly, in papillary thyroid cancer, Sirtuin 7 desuccinylates large tumor suppressor kinase 1, destabilizing it to inhibit the Hippo tumor-suppressive pathway [10].

Table 1: Sirtuin 7 Overexpression and Clinical Correlations in Human Cancers

Cancer TypeSubstrate TargetedBiological ConsequenceClinical Correlation
Uterine Sarcomap53 (K382)Attenuated apoptosisReduced 5-year survival [1]
Endometrial CarcinomaPTEN (K260)Enhanced PI3K-AKT signalingLymph node metastasis [2]
Prostate CancerH3K18AcSuppression of tumor suppressor genesAdvanced Gleason score [5]
Papillary Thyroid CancerLarge tumor suppressor kinase 1Hippo pathway inactivationCervical metastasis [10]

Mechanistic Basis for Sirtuin 7 Inhibition in Cancer Therapy

The catalytic domain of Sirtuin 7 enables NAD⁺-dependent hydrolysis of acetyl groups from lysine residues. Inhibitor 97491 (chemical identifier: 97491) binds this domain with high specificity, exhibiting a half-maximal inhibitory concentration of 0.325 μM against Sirtuin 7. Biochemical analyses confirm negligible activity against Sirtuin 1–6 isoforms, attributed to its selective interaction with residues arginine 120, tryptophan 126, and histidine 187 within Sirtuin 7’s substrate-binding cleft [1] [8]. Inhibition disrupts Sirtuin 7’s deacetylase function, leading to hyperacetylation of p53 at lysine 373/382. This post-translational modification stabilizes p53, enabling its nuclear accumulation and transcriptional activation of pro-apoptotic targets including B-cell lymphoma 2-associated X protein and p53 upregulated modulator of apoptosis [1] [8]. In uterine sarcoma xenograft models, administration of inhibitor 97491 reduced tumor volume by >60% compared to controls, concomitant with increased cleaved caspase-3 and poly polymerase levels [1].

Table 2: Biochemical and Functional Properties of Inhibitor 97491

PropertyInhibitor 97491Validation Method
IC₅₀ against Sirtuin 70.325 μMIn vitro deacetylase assay [1]
Selectivity over Sirtuin 1>100-fold higher IC₅₀Comparative enzymatic screening [8]
p53 acetylation inductionK373/K382 hyperacetylationImmunoblot/immunoprecipitation [1]
In vivo efficacy>60% tumor reduction (uterine sarcoma)Xenograft bioluminescence [1]

Rationale for Targeting Sirtuin 7 in Epigenetic Regulation

Sirtuin 7 represents a pivotal epigenetic modulator whose inhibition offers a dual therapeutic mechanism: restoration of tumor suppressor function and destabilization of oncogenic transcriptional programs. By blocking histone H3K18Ac deacetylation, inhibitor 97491 reverses chromatin compaction at tumor suppressor gene promoters, facilitating their re-expression [4] [6]. Concurrently, it stabilizes non-histone substrates like phosphatase and tensin homolog deleted on chromosome ten and large tumor suppressor kinase 1 by preventing Sirtuin 7-mediated post-translational modifications that trigger their proteasomal degradation [2] [10]. This substrate diversification amplifies the anticancer efficacy, as evidenced in liver cancer models where Sirtuin 7 inhibitors synergized with sorafenib to enhance apoptosis. Furthermore, Sirtuin 7 inhibition augments antitumor immunity by downregulating programmed death-ligand 1 expression via the inositol-requiring enzyme 1α–X-box binding protein 1 axis, suggesting compatibility with immune checkpoint blockade [7]. The convergence of epigenetic reprogramming, proteostasis regulation, and immune modulation positions Sirtuin 7 inhibitors as mechanistically unique agents for precision oncology.

Table 3: Substrate-Specific Effects of Sirtuin 7 Inhibition

Substrate CategoryRepresentative SubstrateConsequence of InhibitionDownstream Pathway Impact
HistoneH3K18AcChromatin relaxationReactivation of tumor suppressor genes [4]
Tumor suppressorsp53Stabilization of p53 tetramerCaspase-dependent apoptosis [1] [8]
KinasesPhosphatase and tensin homolog deleted on chromosome tenReduced ubiquitinationPI3K-AKT pathway suppression [2]
Metabolic regulatorsLarge tumor suppressor kinase 1Hippo pathway activationInhibition of yes-associated protein signaling [10]

Properties

Product Name

SIRT7 inhibitor 97491

IUPAC Name

3-N-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]benzene-1,3-diamine

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

InChI

InChI=1S/C15H12ClN3O/c16-11-6-4-10(5-7-11)14-9-18-15(20-14)19-13-3-1-2-12(17)8-13/h1-9H,17H2,(H,18,19)

InChI Key

RMRVZWMKRCLSFX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC2=NC=C(O2)C3=CC=C(C=C3)Cl)N

Solubility

not available

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=C(O2)C3=CC=C(C=C3)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.